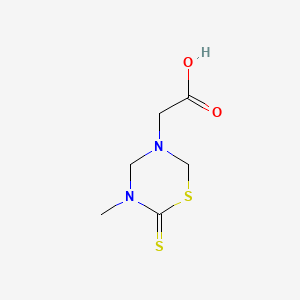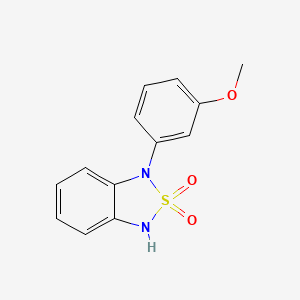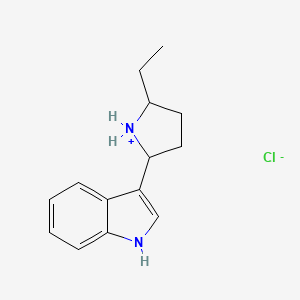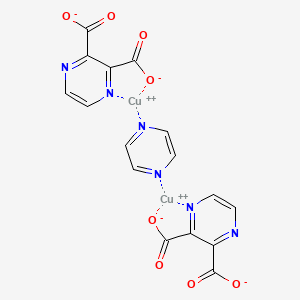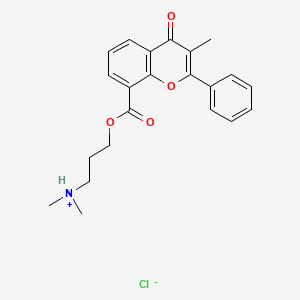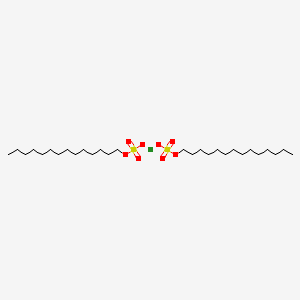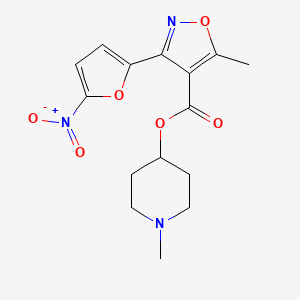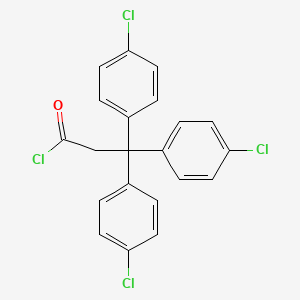
3-Amino-6-ethylquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-ethylquinoline dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2 and a molecular weight of 245.14 g/mol. It is a derivative of quinoline, featuring an amino group at the 3-position and an ethyl group at the 6-position, with two hydrochloride ions attached. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-ethylquinoline dihydrochloride typically involves the following steps:
Starting Material: Ethylquinoline is used as the starting material.
Nitration: Ethylquinoline is nitrated to introduce the amino group at the 3-position.
Reduction: The nitro group is reduced to an amino group, resulting in 3-aminoquinoline.
Ethylation: Ethylation of the 6-position of the quinoline ring is performed to introduce the ethyl group.
Formation of Dihydrochloride: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The process is typically carried out in a controlled environment to maintain the quality of the compound.
化学反応の分析
Types of Reactions: 3-Amino-6-ethylquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups to amino groups.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid).
Major Products Formed:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
3-Amino-6-ethylquinoline dihydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and processes, including enzyme inhibition and receptor binding studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-Amino-6-ethylquinoline dihydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to biological or chemical changes. The exact pathways involved would depend on the context in which the compound is used.
類似化合物との比較
Quinoline
4-Quinolone
8-Hydroxyquinoline
特性
分子式 |
C11H14Cl2N2 |
|---|---|
分子量 |
245.14 g/mol |
IUPAC名 |
6-ethylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-2-8-3-4-11-9(5-8)6-10(12)7-13-11;;/h3-7H,2,12H2,1H3;2*1H |
InChIキー |
DHCJSMKCADOEMN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC(=CN=C2C=C1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


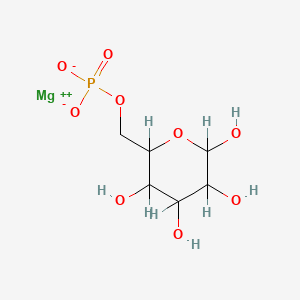
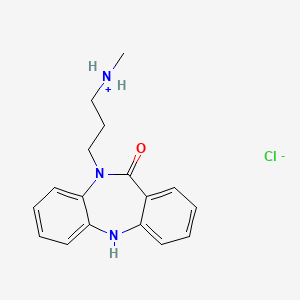


![2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
